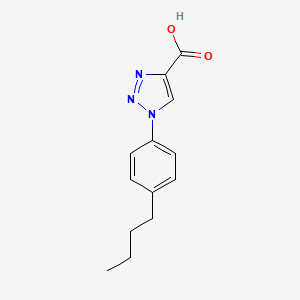

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-butylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDGVQSCPKWTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1099632-14-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on a diverse range of scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- Boiling Point : 447.1 ± 47.0 °C (predicted)

- Density : 1.23 ± 0.1 g/cm³ (predicted)

- pKa : 3.24 ± 0.50 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to triazole have demonstrated comparable activity to doxorubicin in inhibiting cell growth in Jurkat T-cells and other cancer lines . The mechanism involves inducing apoptosis through DNA damage and mitochondrial membrane potential disruption .

Case Studies

- Antiproliferative Studies : In vitro evaluations indicated that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these assays were found to be in the micromolar range, indicating moderate potency .

- Apoptotic Induction : Morphological changes consistent with apoptosis were observed in treated cells, including chromatin condensation and DNA fragmentation. Flow cytometry analysis further confirmed the induction of apoptotic pathways .

- ADME Profile : Computational studies suggest that the compound has an acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profile for drug design purposes .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that compounds similar to 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate potent activity against various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's triazole ring is known for its antifungal and antibacterial activities. Research has shown that triazole derivatives can disrupt fungal cell membrane integrity and inhibit bacterial growth by targeting specific metabolic pathways. This makes them valuable in developing new antimicrobial agents .

Material Science

Polymer Chemistry

this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound's ability to form hydrogen bonds may also improve the adhesion between different polymer phases .

Sensors and Electronics

Due to its electronic properties, the compound is being investigated for use in organic electronic devices such as sensors and photovoltaic cells. The triazole moiety can facilitate charge transfer processes, making it a suitable candidate for enhancing the performance of electronic materials .

Agricultural Science

Pesticide Development

Triazoles are widely recognized for their fungicidal properties. The application of this compound in formulating new fungicides could provide effective solutions for crop protection against fungal diseases. Studies have shown that triazole-based fungicides can inhibit sterol biosynthesis in fungi, leading to their growth inhibition .

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives, including this compound. These compounds were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Case Study 2: Polymer Enhancement

A research team investigated the effects of incorporating this compound into polyvinyl chloride (PVC) matrices. The study found that the addition of this compound improved the thermal stability of PVC by up to 30%, as measured by thermogravimetric analysis (TGA). Furthermore, mechanical tests indicated enhanced tensile strength and flexibility compared to pure PVC .

Comparison with Similar Compounds

a. 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

- Key Features : This compound exhibits ring-chain tautomerism , with ~80% of the open aldehyde form dominating over the cyclic hemiacetal form in solution . The ethoxy group enhances solubility, while the formyl group enables tautomerism, a property absent in the butylphenyl analog.

- Synthesis : Prepared via base-catalyzed cyclization of 4-ethoxyphenyl azide with β-ketoesters, followed by deprotection .

- Applications: Potential in metal coordination and synthesis of heterocyclic frameworks due to the reactive aldehyde group.

b. 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Features: Demonstrates broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, and Vibrio cholerae) . The amino group at the ortho position creates a kink-like structure (phenyl and triazole rings perpendicular), enhancing interactions with bacterial targets .

- Synthesis: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) between 2-aminophenyl azide and propiolic acid .

c. N-Substituted Carboxamide Derivatives

- Example : N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides .

- Key Features : Carboxamide derivatives often show improved bioavailability compared to carboxylic acids. For instance, compound Z995908944 () was explored as a CFTR modulator, though with moderate yield (50%) .

2.2. Substituent Effects on Properties

| Compound | Substituent | Key Properties |

|---|---|---|

| 1-(4-Butylphenyl)-...-4-carboxylic acid | Butylphenyl (C₄H₉) | High lipophilicity; potential for enhanced membrane permeability. |

| 1-(4-Ethoxyphenyl)-...-4-carboxylic acid | Ethoxy (OCH₂CH₃) | Improved solubility; tautomerism enables reactivity in synthesis. |

| 1-(2-Aminophenyl)-...-4-carboxylic acid | Amino (NH₂) | Antimicrobial activity; structural kink aids target binding. |

| Carboxamide derivatives | Amide (CONHR) | Enhanced stability and bioavailability; tunable for specific biological targets. |

Preparation Methods

Preparation Methods of 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Detailed Stepwise Method (Based on Patent US20180029999A1)

Step 1: Preparation of 1-(4-Butylphenyl)-4-bromo-1H-1,2,3-triazole

- Dissolve 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.

- Cool the solution to between −78°C and 0°C.

- Add isopropylmagnesium chloride (a Grignard reagent) dropwise in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.

- Stir for 0.5–2 hours to selectively replace one bromine atom.

- Add a low alcohol (C1–C4, e.g., methyl or ethyl alcohol) to quench the reaction and obtain the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 2: Carboxylation to Form this compound

- Without isolation, add isopropylmagnesium chloride-lithium chloride composite reagent to the intermediate.

- Heat the reaction mixture to 10°C–50°C and stir for 0.5–2 hours.

- Cool to −30°C to 0°C and bubble carbon dioxide gas through the mixture for 5–30 minutes.

- Heat to 20°C–25°C to complete carboxylation.

- Acidify the reaction mixture to pH 1–5 using hydrochloric acid.

- Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure at 40°C–50°C.

- This yields a mixture of this compound and 1-(4-butylphenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Purification and Isolation

- Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.

- Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0°C–80°C for 5–48 hours to methylate the carboxylic acid moiety, facilitating separation.

- After reaction, perform aqueous-organic phase separation, drying, and concentration steps.

- Adjust pH to 1–5 and extract the acid product.

- Cool to −5°C to 5°C to crystallize and isolate pure this compound.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Purpose | Yield (Reported Example) |

|---|---|---|---|---|---|

| 1 | 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + low alcohol | −78°C to 0°C | 0.5–2 h | Formation of 1-substituted-4-bromo intermediate | Not specified |

| 2 | Isopropylmagnesium chloride-lithium chloride composite + CO₂ + HCl | −30°C to 25°C | 0.5–2 h + 5–30 min CO₂ bubbling | Carboxylation to triazole-4-carboxylic acid | ~53–70% (similar analogs) |

| 3 | Base (K₂CO₃) + methyl iodide in THF/DMF | 0–80°C | 5–48 h | Methylation for purification | Not specified |

Example Synthesis Data for Analogous Compound

- Using 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole as starting material:

- Using 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole:

These examples demonstrate the efficiency of the Grignard/carboxylation approach for related 1-substituted triazole carboxylic acids, suggesting similar yields can be expected for the 1-(4-butylphenyl) derivative.

Alternative Synthetic Approaches

While the above method is the most detailed and industrially viable, other approaches to synthesize related triazole carboxylic acids include:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This "click chemistry" method involves reacting 4-butylphenyl azide with propiolic acid or derivatives under copper catalysis to form the triazole ring directly with the carboxylic acid at C4. This method is efficient for related compounds but less documented specifically for the 1-(4-butylphenyl) derivative.

One-pot click chemistry methods : These involve reacting substituted azides with alkynes in the presence of copper catalysts and bases in solvents like DMF at low temperatures, yielding triazole carboxylates with high purity and yields.

However, these methods are more commonly applied to triazole derivatives with piperazine or piperidine substituents rather than simple 4-butylphenyl substitution.

Analytical and Purification Considerations

- Phase separation and extraction : After carboxylation, acidification and extraction with organic solvents such as ethyl acetate are critical for isolating the acid product.

- Drying agents : Anhydrous magnesium sulfate or sodium sulfate are used to remove residual water.

- Crystallization : Cooling the concentrated solution to near 0°C facilitates crystallization of the pure acid.

- Methylation step : Methyl iodide treatment helps convert carboxylic acid impurities to methyl esters, aiding purification by differential solubility.

Summary Table of Preparation Method

| Process Stage | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Starting material | 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole | Dissolution in THF/METHF, cooling | Prepare reactive intermediate | Ready for Grignard reaction |

| Grignard reaction | Isopropylmagnesium chloride | −78°C to 0°C, 0.5–2 h | Replace one bromine with MgCl | 1-(4-butylphenyl)-4-bromo-1H-1,2,3-triazole |

| Alcohol quench | Low alcohol (e.g., methyl alcohol) | Added after Grignard reaction | Quench intermediate | Stabilizes intermediate |

| Second Grignard + CO₂ | Isopropylmagnesium chloride-lithium chloride composite + CO₂ | −30°C to 25°C, 0.5–2 h + 5–30 min CO₂ | Carboxylation at C4 | Crude triazole carboxylic acid mixture |

| Acidification & Extraction | HCl, ethyl acetate | pH 1–5, RT | Isolate acid | Crude acid mixture |

| Methylation | K₂CO₃ + methyl iodide | 0–80°C, 5–48 h | Purification by ester formation | Methyl ester intermediates |

| Final crystallization | Cooling to 0°C | 0°C, crystallization | Isolate pure acid | Pure this compound |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen 1,3-dipolar cycloaddition. For this compound:

Precursor Preparation : React 4-butylphenyl azide with a propiolic acid derivative under controlled conditions.

Cycloaddition : Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (CuI or CuSO₄/sodium ascorbate) to maximize yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products like regioisomers .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and butylphenyl substituents (δ 0.8–2.5 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Carboxylic acid groups enhance solubility in basic aqueous buffers (pH >7) .

- Stability :

Advanced Research Questions

Q. How can computational chemistry predict reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions (e.g., nucleophilic substitutions at the triazole ring) .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility to optimize reaction conditions .

- Software : Gaussian, ORCA, or GAMESS for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Assay Design : Standardize protocols (e.g., cell lines, incubation times) to reduce variability.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance .

- Orthogonal Assays : Cross-validate results with enzymatic assays (e.g., fluorescence-based) and cellular viability tests (MTT assay) .

Q. How can researchers design derivatives to enhance target specificity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., butyl chain length, carboxylic acid bioisosteres) to assess impact on binding affinity .

- Use X-ray crystallography or cryo-EM to identify key interactions with biological targets .

- Click Chemistry : Introduce functional groups (e.g., fluorophores) via CuAAC for imaging or targeting studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.